(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
CAS No.:
Cat. No.: VC17483610
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF3N2 |
|---|---|
| Molecular Weight | 238.64 g/mol |
| IUPAC Name | (1R)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H10ClF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
| Standard InChI Key | NWSOYVDAPWCURP-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CN)N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)C(CN)N |
Introduction
(1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a complex organic compound with significant potential in pharmaceuticals and materials science. Its unique structure, featuring a trifluoromethyl group and a chloro substituent on a phenyl ring attached to an ethane-1,2-diamine backbone, imparts interesting chemical properties. This compound is classified as an aliphatic amine with aromatic substituents, making it a valuable intermediate in synthesizing biologically active molecules, particularly those targeting neurokinin-1 receptors .
Synthesis and Chemical Reactions
The synthesis of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves asymmetric synthesis and biocatalysis, requiring careful control of reaction conditions such as temperature, pH, and reactant concentration to achieve high yields and selectivity for the desired chiral product. This compound can participate in various chemical reactions typical of amines, including nucleophilic substitutions and coupling reactions, often requiring specific conditions or catalysts due to the stability imparted by the trifluoromethyl group.
Biological Activity and Applications
The mechanism of action for (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves interaction with biological targets such as receptors or enzymes. Modifications on the aromatic ring can significantly affect binding affinity and selectivity towards specific biological targets, making it a candidate for further study in medicinal chemistry. Its potential applications include serving as an intermediate in the synthesis of compounds targeting neurokinin-1 receptors, which are implicated in various physiological processes.
Analytical Techniques
Relevant analyses for confirming the structural integrity and purity of (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
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